D-Phenylglycyl Cefaclor
Description
Properties
Molecular Formula |
C₂₃H₂₁ClN₄O₅S |
|---|---|
Molecular Weight |
500.95 |
Synonyms |
Cefaclor Impurity H |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Pathways of D Phenylglycyl Cefaclor
Precursor Chemical Synthesis and Characterization
Synthesis of 7-Amino-3-chloro-3-cephem-4-carboxylic Acid (7-ACCA)
Chemical cleavage routes are employed to remove the side chain from a precursor molecule, yielding the 7-amino group of the cephem nucleus.
One common industrial route starts from penicillin G. The process, often referred to as the "Lilly route," involves a series of steps including esterification, oxidation, and ring expansion of the penicillin's thiazolidine ring into the dihydrothiazine ring characteristic of cephalosporins. google.com This forms a 3-hydroxy-cephem intermediate. The hydroxyl group at the C-3 position is then replaced with a chlorine atom using a chlorinating agent. Finally, the protecting groups at the C-4 carboxyl and C-7 amino positions are removed to yield 7-ACCA. google.com
Another approach involves the deacylation of a precursor like 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid. The phenylacetyl side chain can be cleaved using immobilized penicillin G acylase under controlled pH conditions to yield 7-ACCA. guidechem.comgoogle.com
A multi-step chemical synthesis to obtain 7-ACCA involves the following sequence:
Bromination and Cyclization : An initial precursor undergoes bromination and then cyclization under acidic conditions. google.com
Chlorination : The resulting compound is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₃), to introduce the chlorine atom at the 3-position. google.com
Deprotection : Finally, protecting groups on the C-7 amino group (e.g., a phenylacetyl group) and the C-4 carboxyl group are sequentially removed to afford the final 7-ACCA product. google.com This process can achieve high yields and purity suitable for industrial production. google.com
The conversion of Cephalosporin (B10832234) C (CPC) to 7-aminocephalosporanic acid (7-ACA), a related nucleus, traditionally involved hazardous chemical reagents like trimethylchlorosilane and phosphorus pentachloride. microbiologyjournal.org While enzymatic methods are now more common for 7-ACA production due to environmental concerns, similar chemical cleavage principles have been applied in the synthesis of other cephalosporin intermediates. ubbcluj.romicrobiologyjournal.org
Table 4: Summary of Chemical Synthesis Steps for 7-ACCA
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Ring Expansion (from Penicillin) | Esterification, oxidation, cyclization | Converts the 5-membered thiazolidine ring of penicillin to the 6-membered dihydrothiazine ring of cephalosporins. google.com |
| Chlorination | Chlorinating agent (e.g., PCl₃) | Replaces the C-3 hydroxyl group with a chlorine atom. google.com |
| Side-Chain Cleavage/Deprotection | Immobilized penicillin G acylase or chemical reagents | Removes the acyl side chain from the C-7 amino group and any carboxyl protecting groups to yield 7-ACCA. google.comguidechem.comgoogle.com |
Fermentative Production of Nucleus
The immediate nucleus for the synthesis of D-Phenylglycyl Cefaclor (B193732) is 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA). medchemexpress.comjetir.org However, 7-ACCA is not typically produced directly through fermentation. Instead, it is a downstream intermediate derived from precursors that are generated via large-scale fermentation processes. The primary industrial routes to 7-ACCA involve either the chemical transformation of 7-aminocephalosporanic acid (7-ACA) or the ring expansion of penicillin derivatives. guidechem.com
The ultimate precursor, Cephalosporin C, is produced through fermentation by the fungus Acremonium chrysogenum. jetir.org This fermentation process is a cornerstone of cephalosporin production. Cephalosporin C can then be chemically or enzymatically processed to yield various cephalosporin intermediates. To obtain 7-ACCA, a multi-step chemical synthesis is often employed starting from a penicillin G potassium salt, which is also a fermentation product. This pathway, known as the penicillin ring expansion, involves esterification, oxidation, and opening of the thiazole ring, followed by expansion to a thiazine ring. Subsequent chlorination at the C-3 position and deprotection steps yield the target 7-ACCA nucleus. guidechem.com
Alternatively, 7-ACCA can be synthesized from 7-ACA, another key intermediate derived from Cephalosporin C. This transformation involves replacing the acetoxy group at the C-3 position of 7-ACA with a chlorine atom, a challenging chemical conversion that must be performed without compromising the integrity of the labile β-lactam ring.
Chemical Acylation and Condensation Reactions
The final step in the synthesis of D-Phenylglycyl Cefaclor is the acylation of the 7-amino group of the 7-ACCA nucleus with a D-phenylglycine side chain. This reaction forms an amide bond and is a critical determinant of the final product's yield and purity.
The condensation reaction couples 7-ACCA with D-phenylglycine. To facilitate this reaction, the carboxylic acid group of D-phenylglycine must be activated. google.com A common strategy is to use a D-phenylglycine derivative, such as an ester. D-phenylglycine methyl ester (PGME) is a frequently used activated form for this purpose. researchgate.netgoogle.com The reaction involves the nucleophilic attack of the 7-amino group of 7-ACCA on the activated carbonyl carbon of the D-phenylglycine derivative. This process can be catalyzed chemically or, more commonly in modern industrial processes, enzymatically using an immobilized penicillin G acylase. guidechem.comresearchgate.net The enzymatic approach is favored for its high specificity and milder reaction conditions, which help to preserve the sensitive β-lactam structure.
For a purely chemical synthesis pathway, various activating agents can be employed to facilitate the amide bond formation between 7-ACCA and D-phenylglycine. These agents work by converting the carboxylic acid of D-phenylglycine into a more reactive intermediate that is susceptible to nucleophilic attack by the amino group of 7-ACCA.
Trifluoroacetic Acid Succinimide: This reagent is explicitly used to activate D-phenylglycine for the condensation reaction. A patented method describes activating D-phenylglycine with trifluoroacetic acid succinimide in a dichloromethane solution containing triethylamine. This activated intermediate is then reacted with a 7-ACCA salt to form the Cefaclor molecule. google.com
Phosphorus Oxychloride (POCl₃): Phosphorus oxychloride is a powerful and efficient coupling reagent for the synthesis of amides and peptides from carboxylic acids and amines under mild conditions. rsc.org In the context of Cefaclor synthesis, POCl₃ can activate the carboxyl group of D-phenylglycine, likely by forming a highly reactive acyl phosphate or pyrophosphate intermediate, which then readily reacts with 7-ACCA.
Phosphoric Acid Ester: Phosphoric acid esters are related to activating agents used in organic synthesis. While direct application in Cefaclor synthesis is not widely documented, the principle involves the formation of a mixed anhydride with the carboxylic acid. This creates a good leaving group, thereby activating the acyl carbon for the reaction with the amine. The use of phosphate-based reagents is a common strategy in peptide and amide synthesis. nih.govwikipedia.org
The efficiency, yield, and purity of this compound synthesis are highly dependent on the precise control of reaction conditions. Key parameters include the choice of solvent, temperature, and pH.
The solvent system plays a crucial role in solubilizing reactants, influencing reaction rates, and affecting the stability of the product.
Aqueous and Co-solvent Systems: In enzymatic syntheses, the reaction is typically conducted in an aqueous buffer. google.com However, the addition of organic co-solvents can significantly enhance the yield. For instance, the inclusion of ethylene (B1197577) glycol (EG) has been shown to improve the conversion of 7-ACCA by 15-45%. researchgate.net The primary reaction mixture is often an aqueous solution, which may contain less than 30% of an organic solvent. google.com
Organic Solvents: For chemical synthesis routes, organic solvents are common. Dichloromethane is used as a solvent for both the salification of 7-ACCA and the activation of D-phenylglycine with trifluoroacetic acid succinimide. google.com The choice of an appropriate organic solvent is critical for ensuring that all reactants remain in solution and for minimizing side reactions. In some purification steps, acetone is used for washing the final product. googleapis.com
Table 1: Impact of Solvent Systems on Cefaclor Synthesis
| Solvent System | Reactants | Purpose | Reported Effect |
|---|---|---|---|
| Dichloromethane | 7-ACCA, Tetramethylguanidine, D-phenylglycine, Trifluoroacetic acid succinimide | Dissolution, Salt Formation, Acylation | Effective medium for chemical condensation. google.com |
| Aqueous Buffer with Ethylene Glycol (e.g., 20% v/v) | 7-ACCA, D-HPGM (D-p-OH-phenylglycine methyl ester) | Enzymatic Acylation | Increases product yield by 15-45%. researchgate.net |
Temperature and pH are critical parameters that must be tightly controlled to maximize the synthesis of Cefaclor while minimizing the degradation of the β-lactam ring and hydrolysis of the ester-activated side chain.
pH: The pH of the reaction medium is crucial, particularly in enzymatic reactions. The optimal pH is a compromise between the stability of the reactants and products and the activity of the enzyme catalyst. For the enzymatic synthesis of Cefaclor, the pH is typically maintained in a slightly acidic to neutral range, with optimal values reported between 6.2 and 7.0. google.comgoogle.comresearchgate.net For instance, a pH of 6.4 was found to be optimal for maximizing the yield, as Cefaclor is unstable at pH levels above 6.5, and 7-ACCA has low solubility below this pH. researchgate.net During chemical synthesis and workup, pH is adjusted to facilitate reactions and crystallization; for example, after acylation, the pH may be decreased to 5.0 with hydrochloric acid. googleapis.com
Table 2: Influence of Temperature and pH on Cefaclor Synthesis
| Parameter | Optimal Range/Value | System | Rationale / Observation |
|---|---|---|---|
| Temperature | 5 - 20°C | Enzymatic | Low temperature is favorable to get high conversion by reducing hydrolysis rates. researchgate.netgoogle.com |
| 12°C, then cooled to 2°C | Enzymatic | Controlled cooling can improve final yield and product stability. googleapis.com | |
| 0°C (Salification), 20°C (Condensation) | Chemical | Specific temperatures for distinct chemical steps optimize each reaction. google.com | |
| pH | 6.2 - 7.0 | Enzymatic | Balances enzyme activity, substrate solubility, and product stability. researchgate.netgoogle.comresearchgate.net |
| 7.0 | Enzymatic | Maintained with ammonia during condensation reaction. googleapis.com |
Post-Synthetic Processing and Purification Techniques of this compound
The synthesis of this compound, more commonly known as Cefaclor, yields a crude product that requires extensive purification to meet pharmaceutical standards. The primary goals of post-synthetic processing are the removal of unreacted starting materials, byproducts, and other impurities. The methodologies employed are critical for obtaining a final product with high purity and desired crystalline form.
A significant challenge in the purification of Cefaclor is the separation of the active pharmaceutical ingredient from structurally similar impurities, particularly the starting material D-phenylglycine. google.com The enzymatic synthesis process, while efficient, can result in residual amounts of D-phenylglycine and 7-amino-3-chloro cephalosporanic acid (7-ACCA) in the reaction mixture. google.comwipo.int
Crystallization is a key technique for the purification of Cefaclor. The process is designed to yield Cefaclor in a crystalline form with low absorbance, indicating high purity. google.comwipo.int A pure form of Cefaclor is generally defined as a product containing at least 94% (w/w) of the compound, with preferred purities reaching 99% (w/w). google.com The recovery of Cefaclor from the aqueous reaction mixture is a crucial step, and processes have been developed to obtain an aqueous mixture with a high concentration of Cefaclor (>10% w/w) and low concentrations of 7-ACCA (<2% w/w) and D-phenylglycine (<2% w/w) prior to final purification steps. google.comwipo.int
The table below summarizes the key parameters and outcomes of a typical post-synthetic processing and purification of Cefaclor.
| Parameter | Value/Specification |
| Target Compound | Cefaclor |
| Key Impurities | D-phenylglycine, 7-amino-3-chloro cephalosporanic acid (7-ACCA) |
| Purification Method | Crystallization |
| Target Purity | ≥ 94% (w/w), preferably ≥ 99% (w/w) |
| Aqueous Mixture Composition (pre-purification) | Cefaclor: >10% (w/w), 7-ACCA: <2% (w/w), D-phenylglycine: <2% (w/w) |
| Quality Metric | Absorbance at 400 nm (A400) of less than 0.250 for the final crystal form |
The enzymatic synthesis of Cefaclor is achieved by reacting 7-amino-3-chloro cephalosporanic acid (7-ACCA) with an activated form of D-phenylglycine (PGa) in the presence of an enzyme. google.comwipo.intgoogle.com This enzymatic approach is favored for its high yield and specificity. google.com Different forms of activated D-phenylglycine can be used, such as esters or amides. Lower alkyl (C1-4) esters of D-phenylglycine, like methyl, ethyl, or isopropyl esters, are commonly employed. google.com
The reaction is typically carried out in an aqueous mixture. google.comwipo.intgoogle.com To optimize the synthesis and minimize the formation of byproducts, process parameters such as temperature and pH are carefully controlled. For instance, some enzymatic syntheses are conducted at temperatures between 0 and 20°C. google.comgoogle.com The molar ratio of the reactants is another critical factor; a high molar ratio of the activated D-phenylglycine to 7-ACCA can increase costs and the formation of byproducts like D-phenylglycine, which complicates purification. google.com
Innovations in the synthetic methodology include the controlled addition of the reactants, 7-ACCA and/or the activated D-phenylglycine, to the reaction mixture during the course of the reaction. google.comwipo.intgoogle.com This strategy helps to maintain optimal reactant concentrations, improving the reaction efficiency and yield. The use of a mixed solvent system, for example, containing methanol, glutaraldehyde, and a soluble phosphate, has also been explored to enhance the enzymatic synthesis. patsnap.com
The table below provides a summary of the key components and conditions in the synthesis of Cefaclor.
| Component/Condition | Description |
| Core Nucleus | 7-amino-3-chloro cephalosporanic acid (7-ACCA) |
| Side Chain | Activated D-phenylglycine (PGa) |
| Examples of Activated Side Chain | D-phenylglycine methyl ester, D-phenylglycine ethyl ester |
| Catalyst | Enzyme (e.g., Penicillin G amidase) |
| Reaction Medium | Aqueous mixture, potentially with organic co-solvents |
| Process Optimization | Controlled addition of reactants, pH and temperature control |
Enzymatic Synthesis Approaches for D Phenylglycyl Cefaclor
Biocatalyst Selection and Engineering
The choice and design of the enzyme are paramount to the success of the enzymatic synthesis of D-Phenylglycyl Cefaclor (B193732). Penicillin G Acylase (PGA) has been a focal point of research due to its ability to catalyze the crucial acylation step.
The fundamental role of PGA in this synthesis is to catalyze the kinetically controlled acylation of the β-lactam nucleus, 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA), with an activated D-phenylglycine derivative, typically D-phenylglycine methyl ester (D-PGME). researchgate.net The reaction proceeds through the formation of a covalent acyl-enzyme intermediate. researchgate.netnih.gov This intermediate can then be deacylated by the β-lactam nucleus (synthesis) or by water (hydrolysis), the latter being an undesirable side reaction. google.comresearchgate.net The efficiency of the synthesis is often evaluated by the ratio of synthesis to hydrolysis (S/H), a key parameter in process optimization. google.com
Research has demonstrated that the use of immobilized PGA can lead to higher yields of Cefaclor compared to the free enzyme under similar conditions. For instance, one study reported a Cefaclor yield of 33.0% with an S/H ratio of 0.13 using PGA immobilized on magnetic polymer microspheres, whereas the free enzyme yielded only 17.0% with an S/H ratio of 0.08.
The kinetics of PGA-catalyzed reactions are complex, involving the formation of an acyl-enzyme intermediate. nih.gov The rate-limiting step in the conversion of substrates like penicillin G is the formation of this acyl-enzyme. nih.govresearchgate.net The subsequent deacylation by the nucleophile (7-ACCA) to form D-Phenylglycyl Cefaclor competes with hydrolysis by water. researchgate.net
Substrate specificity is a critical aspect of the enzyme's function. While PGA naturally acts on the phenylacetyl moiety of penicillin G, its ability to accept D-phenylglycine derivatives allows for the synthesis of various semi-synthetic β-lactam antibiotics. nih.gov Studies have shown that the β-lactam nucleus 7-aminodesacetoxycephalosporanic acid (7-ADCA) is a better nucleophile than 6-aminopenicillanic acid (6-APA), due to a higher affinity of the enzyme for 7-ADCA and the suppression of hydrolysis upon its binding. nih.gov This suggests that the choice of the β-lactam nucleus significantly influences the reaction kinetics.
Kinetic models have been developed to describe the synthesis of related cephalosporins, such as cephalexin. These models often need to account for factors like substrate inhibition, where high concentrations of the β-lactam nucleus can inhibit the hydrolysis of the final product. nih.gov The Michaelis-Menten constant (Km) and maximum reaction rate (Vmax) are key parameters in these models. For immobilized PGA, the Km value is generally higher and the Vmax lower compared to the free enzyme, which can be attributed to diffusional limitations imposed by the immobilization matrix. frontiersin.orgplos.orgnih.gov
Table 1: Comparative Kinetic Parameters of Free vs. Immobilized PGA
| Enzyme State | Substrate | Km (mol/L) | Vmax (μmol/min) | Source |
| Free PGA | Penicillin G | 0.00387 | 0.387 | frontiersin.org |
| Immobilized PGA | Penicillin G | 0.0101 | 0.129 | frontiersin.org |
| Free PGA | Penicillin G | 0.0227 | 0.7325 | plos.org |
| Immobilized PGA | Penicillin G | 0.0436 | 0.3727 | plos.org |
| Free PGA | Penicillin K | 0.0274 | 1.167 | nih.gov |
| Immobilized PGA | Penicillin K | 0.1082 | 1.294 | nih.gov |
To improve the efficiency of this compound synthesis, significant research has focused on engineering PGA variants with enhanced properties. The goals of these engineering efforts include improving the synthesis-to-hydrolysis (S/H) ratio, increasing catalytic activity, and enhancing stability. google.com
Site-directed mutagenesis and directed evolution are powerful tools for creating PGA variants with desired characteristics. For example, mutations in the active site residues can alter substrate specificity, potentially converting a penicillin G acylase into a cephalosporin (B10832234) acylase. nih.gov By modifying residues that interact with the side chain of the substrate, it is possible to improve the enzyme's affinity for D-phenylglycine and its ester derivatives. nih.govnih.gov
Saturation mutagenesis at key positions within the enzyme's structure has been shown to yield mutants with significantly improved synthetic properties. For instance, mutating residues αR145 and αF146 in E. coli PGA has led to variants with up to a 1.5-fold increase in the maximum production of ampicillin (B1664943) and a 5- to 15-fold increase in the S/H ratio at low substrate concentrations. core.ac.uk These findings suggest that similar strategies could be applied to enhance this compound synthesis.
Furthermore, mutant penicillin acylases with a higher S/H ratio than the wild-type enzyme from E. coli are preferred for the synthesis of cefaclor. google.com One patented approach describes the use of a mutant PGA with an amino acid substitution at position 24 of the β-subunit, which demonstrates improved performance in cefaclor synthesis. google.com
Process Optimization in Enzymatic Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and efficiency of the enzymatic synthesis of this compound. Key parameters that are manipulated include temperature, pH, and the concentrations of the substrates.
Table 2: Reported Optimal pH and Temperature for Cefaclor Synthesis
| Catalyst | Optimal pH | Optimal Temperature (°C) | Source |
| Immobilized Penicillin Acylase | 6.2 | 5 | nih.gov |
| Immobilized Penicillin Acylase | 6.3 | 20 | researchgate.netsrce.hr |
| Immobilized Penicillin Acylase | 6.5 | 5 | researchgate.net |
| Immobilized Penicillin Acylase | 6.8 - 7.2 | Not Specified | google.comgoogle.com |
The molar ratio of the acyl donor (D-PGME) to the β-lactam nucleus (7-ACCA) is a critical factor influencing the conversion efficiency and the extent of the competing hydrolysis reaction. A higher concentration of the acyl donor generally favors the synthesis reaction by promoting the formation of the acyl-enzyme intermediate. researchgate.net
To circumvent the issues associated with high initial substrate concentrations, a strategy of feeding the acyl donor into the reaction mixture over time has been developed. This approach helps to maintain an optimal concentration of the acyl donor, thereby improving the conversion of the β-lactam nucleus and reducing the hydrolysis of the acyl donor. researchgate.netresearchgate.netsrce.hr Using this feeding strategy, the conversion of 7-ACCA and D-PGME was improved to 93% and 62%, respectively. researchgate.netsrce.hr
Table 3: Effect of Substrate Ratio on Cefaclor Synthesis
| 7-ACCA Concentration (mmol/L) | D-PGME:7-ACCA Molar Ratio | Cefaclor Yield (%) | Source |
| 50 | 1:1 | 34 | researchgate.net |
| 50 | 2:1 | 53 | researchgate.net |
| 50 | 3:1 | 58 | researchgate.net |
| Not Specified | 2:1 | 85 (improved from 64) | nih.gov |
Application of Organic Cosolvents in Biocatalysis
In a study on the enzymatic synthesis of cefadroclor, a cephalosporin derivative structurally similar to cefaclor, the use of ethylene (B1197577) glycol (EG) as a co-solvent was shown to significantly improve the reaction yield. nih.gov The presence of EG was found to increase the yield by 15-45%. nih.gov Through the optimization of various reaction parameters, a substantial conversion of the starting nucleus was achieved. The optimal conditions involved a 20% (v/v) concentration of ethylene glycol, a D-HPGM to 7-ACCA molar ratio of 4:1, a pH of 6.2, and a temperature of 20°C, which resulted in a 76.5% conversion of 7-ACCA. nih.govnjtech.edu.cn
| Parameter | Optimal Value | Resulting Conversion of 7-ACCA |
|---|---|---|
| Organic Cosolvent | Ethylene Glycol (20% v/v) | 76.5% |
| Substrate Molar Ratio (Acyl Donor:Nucleus) | 4:1 | |
| pH | 6.2 | |
| Temperature | 20°C |
Advanced Strategies for Improving Enzymatic Yield and Selectivity
To overcome the challenges of low conversion yields in enzymatic synthesis, several advanced strategies have been developed. These techniques focus on manipulating the reaction conditions and component concentrations to favor the synthetic pathway over hydrolysis, leading to higher product yields and purity.
In Situ Product Removal (ISPR) Techniques
In Situ Product Removal (ISPR) is a powerful technique used to enhance the yield of biocatalytic processes by continuously removing the product from the reaction medium as it is formed. dtu.dk This strategy addresses limitations such as product inhibition of the enzyme, unfavorable reaction equilibria, or product degradation. dtu.dkresearchgate.net For the enzymatic synthesis of cefaclor, the product itself can inhibit the reaction and influence the hydrolysis of the acyl donor ester. nih.gov
| Synthesis Method | Overall Conversion (mol/mol) |
|---|---|
| Standard Enzymatic Synthesis | 64% |
| Enzymatic Synthesis with ISPR | 85% |
Continuous Acyl Donor Feeding Strategies
The molar ratio of the acyl donor to the β-lactam nucleus is a critical factor in the enzymatic synthesis of cephalosporins. A high excess of the acyl donor is often required to drive the reaction towards synthesis, but this can lead to an increase in by-products, complicating downstream processing. google.com Continuous feeding, or fed-batch, strategies for the acyl donor have been developed to maintain an optimal concentration throughout the reaction. This approach avoids high initial concentrations of the acyl donor and its subsequent hydrolysis into by-products. google.com
A process for the enzymatic synthesis of cefaclor where the activated D-phenylglycine (PGa) is added to the reaction mixture during the course of the reaction has been shown to be highly effective. google.com This strategy surprisingly increases the conversion of the starting material, 7-amino-3-chloro-cephalosporanic acid (7-ACCA), to over 90%, with conversions preferably reaching above 95% or even 98%. google.com In one example, dosing a D-phenylglycine methyl ester (PGM) solution over 90 minutes and controlling the temperature resulted in a 98.0% conversion of 7-ACCA to cefaclor after 190 minutes. google.comgoogleapis.com
| Strategy | Reaction Time | Final Cefaclor Concentration (w/w) | Conversion of 7-ACCA |
|---|---|---|---|
| Continuous Acyl Donor Feeding | 190 min | 18.1% | 98.0% |
Role of Seed Crystals in Enhancing Yield and Purity in Enzymatic Reactions
Crystallization-assisted enzymatic synthesis is another advanced strategy to drive the reaction equilibrium towards product formation. The introduction of seed crystals of the final product into the reaction mixture can accelerate the crystallization of the newly synthesized product. google.com This process of in situ crystallization effectively removes the product from the solution phase, reducing its concentration and thereby promoting the forward synthetic reaction. google.com
In the enzymatic synthesis of cefaclor, adding cefaclor seed crystals to the reaction mixture before the newly generated cefaclor begins to precipitate has been shown to offer several advantages. google.com This technique enhances the crystallization speed of cefaclor during the reaction. google.com The primary benefits include a significant improvement in reaction efficiency, a shortened synthesis cycle, an increased conversion rate of the 7-ACCA nucleus, and higher purity of the final cefaclor product. google.comgoogle.com
Comparative Analysis of Enzymatic versus Chemical Synthesis Methodologies
The industrial production of semi-synthetic β-lactam antibiotics has traditionally relied on chemical methods. However, there is a growing shift towards enzymatic processes due to their environmental and efficiency benefits. frontiersin.org Enzymatic synthesis is considered a "green" alternative that offers milder reaction conditions, fewer reaction steps, and cleaner production processes. researchgate.netresearchgate.net
Assessment of Reaction Efficiency and Atom Economy
When comparing enzymatic and chemical synthesis routes for this compound, key metrics include reaction efficiency and atom economy.
Atom Economy: Atom economy is a principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
Enzymatic synthesis of cefaclor is fundamentally an addition reaction, where the D-phenylglycine side chain is directly coupled to the 7-ACCA nucleus. This type of reaction is inherently high in atom economy, as most, if not all, of the atoms from the reactants are incorporated into the final product. In contrast, chemical syntheses that rely on protecting groups and multi-step transformations generate stoichiometric amounts of waste, resulting in poor atom economy. primescholars.com Therefore, the enzymatic route is significantly more atom-economical, aligning with the principles of green chemistry by minimizing waste at the atomic level. frontiersin.orgprimescholars.com
Environmental Impact Considerations (Green Chemistry Principles)
The enzymatic synthesis of this compound represents a significant advancement in pharmaceutical manufacturing, particularly when evaluated through the lens of green chemistry. This approach offers numerous environmental benefits over traditional chemical synthesis routes, aligning with the core principles of designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govthepharmajournal.com The intrinsic properties of enzymes as catalysts—high specificity, operation under mild conditions, and biodegradability—are central to these advantages. ucl.ac.ukcatalysts.com
The application of biocatalysis in producing semi-synthetic β-lactam antibiotics is a growing trend in the pharmaceutical industry, driven by the need for more sustainable and environmentally friendly processes. researchgate.net These enzymatic methods can lead to cost reductions by minimizing solvent and waste treatment expenses and save time due to fewer reaction steps. researchgate.net
Key Green Chemistry Advantages of Enzymatic Synthesis:
Waste Prevention: The high specificity of enzymes, such as Penicillin G Acylase (PGA), is a primary contributor to waste reduction. catalysts.com By precisely catalyzing the desired reaction—the acylation of the 7-amino-3-chloro-cephalosporanic acid (7-ACCA) nucleus with an activated form of D-phenylglycine—the formation of unwanted by-products is minimized. catalysts.comgoogle.com This reduces the need for extensive and often solvent-intensive purification steps, thereby preventing waste at its source, a foundational principle of green chemistry. nih.gov
Energy Efficiency: Biocatalytic reactions are typically conducted under mild conditions, including lower temperatures and atmospheric pressure, in contrast to the often harsh conditions required for conventional chemical synthesis. nih.govcatalysts.com For instance, the enzymatic synthesis of cefaclor can be carried out at temperatures between 5°C and 35°C. google.com This significantly reduces the energy consumption of the manufacturing process, lowering both operational costs and the associated environmental footprint. catalysts.com
Safer Solvents and Auxiliaries: A major environmental advantage of enzymatic synthesis is its compatibility with aqueous media. nih.gov While organic co-solvents like ethylene glycol have been used to optimize reaction yields (achieving yields as high as 93.5%), the primary solvent is often water, the most benign solvent. researchgate.netresearchgate.net This reduces the reliance on volatile and often hazardous organic solvents commonly used in traditional chemical processes, which contribute to air pollution and pose risks to worker safety. thepharmajournal.comcatalysts.com
Catalysis and Reusability: Enzymes are highly efficient catalysts, and the development of immobilization techniques has further enhanced their green credentials. nih.govgoogle.com Immobilizing the enzyme on a solid support allows for its easy separation from the reaction mixture and subsequent reuse over multiple reaction cycles. google.com This not only improves the economic viability of the process but also minimizes waste associated with the catalyst itself. Penicillin G acylase, for example, can be immobilized and recycled, making the process more sustainable. google.comgoogleapis.com
The table below summarizes the comparison between enzymatic and traditional chemical synthesis approaches for β-lactam antibiotics, highlighting the environmental benefits of the biocatalytic route.
| Feature | Enzymatic Synthesis | Traditional Chemical Synthesis | Green Chemistry Principle Addressed |
| Reaction Temperature | Mild (e.g., 5-35°C) google.com | Often requires extreme high or low temperatures | Energy Efficiency |
| Solvents | Primarily aqueous media; minimal use of co-solvents nih.govresearchgate.net | Heavy reliance on hazardous organic solvents | Safer Solvents & Auxiliaries |
| By-products | Minimal due to high enzyme specificity catalysts.com | Significant formation of by-products, requiring extensive purification | Waste Prevention, Atom Economy |
| Catalyst | Biodegradable, recyclable (when immobilized) nih.govgoogle.com | Often uses heavy metal catalysts or harsh chemical reagents | Catalysis, Waste Prevention |
| Process Steps | Fewer reaction steps generally required researchgate.net | Multi-step process often involving protection/deprotection | Process Simplification, Waste Prevention |
Research into the enzymatic synthesis of cefaclor has focused on optimizing reaction conditions to maximize yield while maintaining environmental benefits. Studies have investigated the effects of pH, temperature, and the molar ratio of reactants. google.comresearchgate.net For example, optimal conditions using immobilized Penicillin Acylase from Kluyvera citrophila were found to be at a pH of 6.5 and a temperature of 5°C, achieving a high yield of 91.1%. researchgate.net The use of mutant enzymes, such as a mutant penicillin acylase from E. coli, has also been explored to improve process efficiency. googleapis.com By carefully controlling these parameters and adding reactants during the course of the reaction, high concentrations of cefaclor (>10% w/w) can be produced with very low residual amounts of starting materials like 7-ACCA (<2% w/w) and D-phenyl glycine (B1666218) (<2% w/w), simplifying recovery and further reducing waste. google.comgoogle.com
The data below, derived from patent literature, illustrates the high conversion rates and product purity achievable through optimized enzymatic processes.
| Parameter | Value | Significance |
| Cefaclor Concentration | > 10% (w/w) google.com | High product concentration simplifies downstream processing. |
| Residual 7-ACCA | < 2% (w/w) google.com | Indicates high conversion efficiency and reduced impurities. |
| Residual D-phenyl glycine | < 2% (w/w) google.com | Minimizes waste of starting materials and purification burden. |
| Reaction Yield | 91.1% - 98% google.comresearchgate.net | High yields demonstrate the efficiency of the biocatalytic process. |
Chemical Stability and Degradation Mechanisms of D Phenylglycyl Cefaclor
Identification of Degradation Pathways
The chemical breakdown of D-Phenylglycyl Cefaclor (B193732) proceeds through several identified mechanisms. These pathways can occur concurrently and lead to a variety of degradation products, thereby reducing the potency of the active pharmaceutical ingredient. researchgate.net The main degradation routes include hydrolysis of the β-lactam ring, contraction of the cephem nucleus, intramolecular attacks originating from the side chain amine, and isomerization of the dihydrothiazine ring. nih.govresearchgate.net
β-Lactam Ring Hydrolysis and Subsequent Rearrangements
The most common degradation pathway for β-lactam antibiotics, including Cefaclor, is the hydrolytic cleavage of the four-membered β-lactam ring. nih.govnih.gov This reaction involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the β-lactam ring, leading to its opening. nih.gov This cleavage results in the formation of a biologically inactive β-amino acid. nih.gov The susceptibility of the β-lactam ring to hydrolysis is a key factor in the instability of Cefaclor in aqueous solutions. researchgate.netresearchgate.net The rate of this hydrolysis is significantly influenced by pH, with catalysis observed in both acidic and alkaline conditions. researchgate.net Following the initial ring opening, further rearrangements can occur. nih.govresearchgate.net The loss of the leaving group from the 3-position of the cephem nucleus is considered a consequence of the hydrolysis of the β-lactam ring. nih.gov
Cephem Nucleus Ring Contraction to Thiazole Derivatives via Episulfonium Ion Intermediates
A significant degradation pathway for Cefaclor involves the contraction of the six-membered cephem nucleus into a five-membered thiazole ring. nih.govresearchgate.net This complex rearrangement is proposed to proceed through a common episulfonium ion intermediate. researchgate.net The formation of this intermediate is a result of the inherent instability of the cephem ring structure, particularly after the initial opening of the β-lactam ring. researchgate.net The subsequent molecular rearrangement leads to the formation of various thiazole derivatives. nih.gov This pathway represents a major route of decomposition, especially under aqueous acidic conditions. nih.govresearchgate.net The resulting thiazole-containing compounds are structurally distinct from the parent molecule and lack antibacterial activity. nih.gov
Intramolecular Attack of the D-Phenylglycyl Side Chain Amine
The D-phenylglycyl side chain at the C-7 position of Cefaclor plays a direct role in its degradation. nih.govtg.org.au The primary amine of this side chain can act as an internal nucleophile, attacking the β-lactam ring. researchgate.netacs.org This intramolecular aminolysis is a competing degradation pathway to simple hydrolysis. researchgate.net This internal attack leads to the formation of distinct cyclic degradation products, further contributing to the loss of the parent compound. researchgate.netnih.gov
One of the outcomes of the intramolecular attack by the side chain amine is the formation of substituted pyrazine derivatives. nih.govresearchgate.net A notable product identified in degradation studies is 2-hydroxy-3-phenylpyrazine. researchgate.net The formation of this fluorescent compound is proposed to occur following the attack of the primary amine on the "masked aldehyde" at carbon-6 of the Cefaclor molecule. nih.govresearchgate.net This pathway is particularly observed during degradation in aqueous acidic environments. nih.govresearchgate.net
Another consequence of the intramolecular aminolysis by the D-phenylglycyl side chain is the formation of a piperazine-2,5-dione derivative. researchgate.net This degradation product, specifically a 3-phenyl-2,5-diketopiperazine, results from the nucleophilic attack of the side-chain amino group on the β-lactam carbonyl, followed by cyclization. researchgate.net This pathway has been observed when Cefaclor degrades in a neutral aqueous medium. researchgate.net
Isomerization of the Dihydrothiazine Ring Double Bond (Δ-3 Isomer Formation)
Cefaclor can undergo isomerization involving a shift in the position of the double bond within the dihydrothiazine ring. The standard, active form of Cefaclor is the Δ-3-cephem, where the double bond is between C-3 and C-4. researchgate.net Under certain conditions, this double bond can migrate to the C-2 and C-3 position, forming the biologically inactive Δ-2 isomer, also referred to as the Cefaclor Δ-3 isomer in some contexts. researchgate.netechemi.comchemicalbook.com This isomerization product is considered an impurity in Cefaclor preparations and its presence indicates degradation of the active compound. sigmaaldrich.com The Δ-3 isomer is a recognized degradation product that is monitored in quality control assays of Cefaclor formulations. sigmaaldrich.com
Table 1: Summary of Major Degradation Pathways of D-Phenylglycyl Cefaclor
| Degradation Pathway | Key Intermediate/Mechanism | Resulting Product Class |
|---|---|---|
| β-Lactam Ring Hydrolysis | Nucleophilic attack on β-lactam carbonyl | Inactive β-amino acids |
| Cephem Nucleus Ring Contraction | Episulfonium ion intermediate | Thiazole derivatives |
| Intramolecular Side Chain Attack | Nucleophilic attack by side chain amine | Pyrazine and Diketopiperazine derivatives |
| Dihydrothiazine Ring Isomerization | Double bond migration (Δ-3 to Δ-2) | Δ-3 Isomer (inactive) |
Table 2: Identified Degradation Products of this compound
| Product Name | Formation Pathway | Reference |
|---|---|---|
| 2-Hydroxy-3-phenylpyrazine | Intramolecular attack of the D-Phenylglycyl side chain amine | researchgate.net |
| 3-Phenyl-2,5-diketopiperazines | Intramolecular attack of the D-Phenylglycyl side chain amine | researchgate.net |
| Cefaclor Δ-3 Isomer | Isomerization of the Dihydrothiazine Ring Double Bond | echemi.comchemicalbook.com |
| Thiazole Derivatives | Cephem Nucleus Ring Contraction | nih.govresearchgate.net |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Hydroxy-3-phenylpyrazine |
| 3-Phenyl-2,5-diketopiperazine |
Decarboxylation Mechanisms
Decarboxylation is a significant degradation pathway for this compound. This process involves the removal of a carboxyl group from the molecule, leading to the formation of degradation products with altered chemical structures and potentially reduced or no antimicrobial activity. Studies on the solid-state degradation of cefaclor have identified decarboxylation as one of the primary mechanisms of decomposition. researchgate.net The reaction is often facilitated by heat and humidity, which can accelerate the chemical breakdown of the molecule.
Oxidative Degradation Pathways (e.g., C-4 Oxidative Decarboxylation)
Oxidative degradation represents another critical pathway for the decomposition of this compound. Oxidative attack can occur at various positions on the molecule, with the carbon at the C-4 position of the dihydrothiazine ring being particularly susceptible. This can lead to a process known as C-4 oxidative decarboxylation, resulting in the formation of a specific analog of cefaclor. researchgate.net The presence of dissolved oxygen can promote this degradation pathway. It has been noted that elevated temperatures during analytical procedures like high-performance liquid chromatography (HPLC) can also contribute to the formation of these oxidative degradation products. researchgate.net To mitigate this, it is often recommended that such analyses be conducted at temperatures below 30°C. researchgate.net
Kinetics and Thermodynamics of Degradation
The study of the kinetics and thermodynamics of this compound degradation provides valuable insights into the rate at which the drug breaks down and the energy changes associated with these processes.
Kinetic Rate Constants and Reaction Orders of Degradation
The degradation of this compound generally follows first-order kinetics under constant pH and temperature conditions. researchgate.netresearchgate.net However, under certain conditions, such as in the solid state at increased temperature and relative air humidity above 50%, the degradation can exhibit an autocatalytic first-order reaction dependent on the substrate concentration. ptfarm.pl In contrast, at increased temperature and 0% relative humidity, the degradation follows a standard first-order reaction. ptfarm.pl
The table below presents kinetic rate constants for the degradation of cefaclor under specific conditions.
| Temperature (K) | Relative Humidity (%) | Rate Constant (k) (s⁻¹) | Reaction Order |
| 333 | 76.4 | (2.16 ± 0.86) x 10⁻⁶ | First-order autocatalytic |
| 318 | 76.4 | (0.9621 ± 0.0606) x 10⁻⁶ | First-order autocatalytic |
Influence of Environmental Factors on Degradation Kinetics
Environmental factors play a crucial role in the degradation kinetics of this compound.
In aqueous solutions, the stability of this compound is highly dependent on the pH. The degradation in acidic, neutral, and alkaline solutions has been shown to follow first-order kinetics. researchgate.net The pH-rate profile is characteristic of many cephalosporins. researchgate.net Specifically, under aqueous acidic conditions, several degradation pathways are initiated. These include the hydrolysis of the β-lactam carbonyl group, which can be followed by rearrangement. researchgate.netnih.gov Another significant pathway involves the contraction of the six-membered cephem nucleus into five-membered thiazole derivatives. researchgate.netnih.gov Furthermore, the primary amine of the phenylglycyl side chain can intramolecularly attack the "masked aldehyde" at the C-6 position to form fluorescent substituted pyrazines. researchgate.netnih.gov
Temperature and relative humidity are critical factors affecting the stability of this compound, particularly in its solid form. Increased temperature accelerates the degradation process. researchgate.netptfarm.pl The degradation of cefaclor monohydrate in its crystalline form and in pharmaceutical preparations is significantly influenced by both temperature and relative air humidity. ptfarm.pl
Studies have shown that the degradation of cefaclor in the solid state at a relative air humidity (RH) greater than 50% follows a first-order autocatalytic reaction. ptfarm.pl In contrast, at 0% RH, the degradation is a first-order reaction. ptfarm.pl The rate of degradation is markedly higher in the presence of increased relative humidity, demonstrating the significant role of moisture in facilitating the decomposition of the compound. For instance, the rate constants for cefaclor degradation at 333 K and 76.4% RH were found to be (2.16 ± 0.86) x 10⁻⁶ s⁻¹ for the substance and (2.53 ± 0.25) x 10⁻⁶ s⁻¹ for an oral suspension. ptfarm.pl
Role of Dissolved Oxygen
Dissolved oxygen has been identified as a factor that can promote the degradation of this compound. Its presence, particularly during analytical procedures such as high-performance liquid chromatography (HPLC) at elevated column temperatures, can facilitate the formation of oxidative degradation products. Specifically, dissolved oxygen in the mobile phase may contribute to the generation of ghost peaks during analysis, indicating its role in the chemical alteration of the parent compound. The degradation process can be mitigated by maintaining column temperatures below 30°C.
pH-Dependent Degradation Profiles
The stability of this compound is highly dependent on the pH of its environment. Studies have shown that the degradation rate varies significantly across different pH levels and temperatures. The compound is most stable in acidic conditions and exhibits accelerated degradation as the pH becomes neutral to alkaline.
At a temperature of 4°C, this compound retains at least 90% of its initial activity after 72 hours in buffers with a pH of 2.5 and 4.5. However, in buffers with pH 6.0, 7.0, and 8.0, the remaining activity drops to 70%, 46%, and 34%, respectively, under the same conditions nih.govnih.gov.
The rate of degradation increases substantially with a rise in temperature. After 72 hours at 25°C, solutions at pH 2.5 still contain 95% of the initial activity, while at pH 4.5, this falls to 69% nih.govnih.gov. In contrast, at pH levels of 6.0, 7.0, and 8.0, the remaining activity is significantly lower at 16%, 5%, and 3%, respectively nih.govnih.gov. At 37°C for the same duration, 80% of the initial activity remains at pH 2.5, but less than 20% remains in solutions with pH 4.5 or higher nih.govnih.gov.
Table 1: Percentage of Initial this compound Activity Remaining After 72 Hours at Various pH Values and Temperatures
| pH | 4°C | 25°C | 37°C |
|---|---|---|---|
| 2.5 | ≥90% | 95% | 80% |
| 4.5 | ≥90% | 69% | <20% |
| 6.0 | 70% | 16% | <20% |
| 7.0 | 46% | 5% | <20% |
| 8.0 | 34% | 3% | <20% |
Characterization of this compound Degradation Products
The degradation of this compound results in a variety of products, which have been isolated and structurally characterized.
Structural Elucidation of Major Degradants (e.g., Thiazole, Pyrazine Derivatives, Open-Ring Impurities, Isomers)
Under aqueous acidic conditions, the degradation products of this compound can be broadly categorized into three main groups: thiazole derivatives, pyrazine derivatives, and products of simple hydrolysis or rearrangement researchgate.netnih.gov.
Thiazole Derivatives: These are formed through a ring contraction of the six-membered cephem nucleus. This process is proposed to occur via an episulfonium ion intermediate researchgate.netnih.gov.
Pyrazine Derivatives: Fluorescent substituted pyrazines are formed when the primary amine of the D-phenylglycyl side chain attacks the "masked aldehyde" at the C-6 position of the cefaclor molecule researchgate.netnih.gov. One of the major degradation products identified is 2-hydroxy-3-phenyl pyrazine, which forms through this intramolecular attack researchgate.net.
Open-Ring Impurities: Hydrolysis of the β-lactam carbonyl group leads to the formation of open-ring impurities, which can subsequently undergo further rearrangement researchgate.netnih.gov.
Isomers: Isomerization can occur, such as the migration of the C2-C3 double bond, resulting in the formation of Δ-3 isomers.
Stereochemical Aspects of Degradation Product Formation
The stereochemistry of the this compound molecule is a crucial factor in its chemical behavior and degradation pathways. The parent compound, 7-(D-2-amino-2-phenylacetamido)-3-chloro-3-cepham-4-carboxylic acid, possesses specific stereochemical configurations that influence its stability and the nature of its degradants. The D-α-phenylglycine side chain at the C-7 position is a key structural feature. While detailed mechanisms outlining the stereochemical transformations for every degradation product are complex, the inherent stereochemistry of the starting material dictates the potential pathways and the resulting stereoisomers of the degradation products. For instance, the formation of certain isomers is a direct consequence of the initial stereochemical arrangement of the molecule.
Structural Elucidation and Advanced Analytical Methodologies in D Phenylglycyl Cefaclor Research
Spectroscopic Techniques for Chemical Structure Verification
Spectroscopy provides fundamental insights into the molecular architecture of D-Phenylglycyl Cefaclor (B193732), from the connectivity of atoms to the nature of its functional groups and its three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of D-Phenylglycyl Cefaclor. ¹H-NMR provides detailed information about the proton environments within the molecule, confirming the presence of the D-phenylglycyl side chain, the β-lactam ring, and the dihydrothiazine ring.
Solid-state NMR (ssNMR) is particularly valuable for characterizing the compound in its crystalline form, offering insights that are complementary to X-ray diffraction data. mdpi.com The ¹³C solid-state NMR spectrum of Cefaclor dihydrate has been reported and is consistent with the crystal structure, confirming that the asymmetric unit contains a single molecule. nih.govresearchgate.net Advanced techniques such as 2D heteronuclear correlation (HETCOR) experiments can be applied to significantly reduce spectral broadening and enhance resolution in the solid state. rsc.org
| Carbon Atom Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (β-lactam) | ~170-175 |
| C=O (Amide) | ~168-172 |
| C=O (Carboxylic Acid) | ~160-165 |
| Aromatic Carbons (Phenyl Ring) | ~125-135 |
| C2/C3 (Dihydrothiazine Ring) | ~120-130 |
| C6/C7 (β-lactam Ring) | ~55-60 |
| α-Carbon (Phenylglycyl Side Chain) | ~55-60 |
| C4 (Dihydrothiazine Ring) | ~30-35 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to deduce its structure through fragmentation analysis. Electrospray Ionization (ESI-MS) is commonly used for its soft ionization, which typically preserves the molecular ion, often observed as the protonated species [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.
Tandem mass spectrometry (MS/MS) experiments, particularly with Collision-Induced Dissociation (CID), are used to study the fragmentation pathways. For cephalosporins like Cefaclor, a characteristic fragmentation involves the cleavage of the four-membered β-lactam ring. researchgate.netresearchgate.net The CID spectrum of Cefaclor reveals a dominant fragmentation profile resulting from this ring cleavage. nih.gov Analysis of the resulting fragment ions can be used to confirm the structure of the side chain and the substituent groups on the thiazine ring. nih.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity/Origin |
|---|---|
| 368 | [M+H]⁺ (Protonated molecular ion) |
| 191 | Fragment from cleavage of the β-lactam ring |
| 178 | Fragment used to determine substituents on the thiazine ring |
| 174 | Fragment from cleavage of the β-lactam ring |
| 118 | Fragment related to the side chain structure |
| 106 | Fragment related to the phenylglycyl side chain |
Infrared (IR) absorption spectrophotometry, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in the this compound molecule. mdpi.com The IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of specific bonds.
For β-lactam antibiotics, several vibrations are particularly useful for characterization. nih.gov The most prominent of these is the high-frequency stretching vibration of the carbonyl group within the strained β-lactam ring. Other characteristic absorptions include those from the amide side chain, the carboxylic acid, and the aromatic ring.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1750-1800 | C=O stretch | β-Lactam carbonyl |
| ~1680-1720 | C=O stretch | Carboxylic acid |
| ~1630-1680 | C=O stretch (Amide I) | Amide side chain |
| ~1510-1550 | N-H bend (Amide II) | Amide side chain |
| ~3000-3300 | N-H stretch | Amine/Amide |
| ~2500-3300 (broad) | O-H stretch | Carboxylic acid |
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and stereochemistry. Research has shown that Cefaclor crystallizes as a dihydrate. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 10.626(3) Å |
| b | 7.1288(9) Å |
| c | 14.124(3) Å |
| β | 121.6(2)° |
| Refinement R-factor | 0.0535 |
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are essential for separating this compound from impurities, degradation products, and related substances, ensuring the quality and consistency of the final product.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantitative analysis and purity assessment of this compound and other cephalosporins. nih.govresearchgate.net Reversed-phase HPLC methods are most commonly employed for this purpose. researchgate.net
These methods typically utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724). nih.govresearchgate.net Detection is usually performed using a UV spectrophotometer. nih.gov HPLC is used to quantify the active pharmaceutical ingredient and to detect and quantify any process-related impurities, such as D-Phenylglycine (also known as Cefaclor Impurity A), or degradation products. synthinkchemicals.comlgcstandards.com The technique is highly valued for its accuracy, precision, and robustness in quality control settings. researchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate/Acetate Buffer |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV Absorbance (e.g., 240-265 nm) |
| Retention Time | Typically 4 - 6 minutes |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
Reversed-Phase HPLC Method Development and Optimization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the analysis of Cefaclor and its impurities, including this compound. The development of a robust RP-HPLC method involves the careful optimization of several critical parameters to achieve adequate separation and resolution of the main compound from its related substances.
Stationary Phase: The most commonly utilized stationary phase is a C18 column, which provides the necessary hydrophobicity to retain Cefaclor and its derivatives. researchgate.netnih.govscispace.comscielo.org.mx The choice of column dimensions and particle size (e.g., 5 µm particle size, 25 cm x 4.6 mm) is critical for achieving efficiency and good peak shape. researchgate.netnih.gov
Mobile Phase Composition: The mobile phase typically consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol. scielo.org.mxscispace.comresearchgate.net The composition is optimized to achieve the desired retention times and separation. For instance, a mobile phase of acetonitrile, methanol, and a triethylamine buffer (1:1:2 v/v) has been used effectively. scielo.org.mxresearchgate.net
pH Control: The pH of the mobile phase buffer is a crucial parameter, often adjusted with phosphoric acid to a specific value (e.g., pH 2.5 or 7) to control the ionization state of the analytes and improve peak symmetry and resolution. researchgate.netnih.govscielo.org.mx
Flow Rate: The flow rate is optimized to ensure a balance between analysis time and separation efficiency. A typical flow rate is around 1.0 mL/min, although rates from 0.6 mL/min to 1.5 mL/min have been reported depending on the specific method. researchgate.netscispace.comscielo.org.mx
The optimization process aims to resolve this compound from the parent Cefaclor peak and other potential impurities, ensuring that the method is fit for its intended purpose in quality control and research.
Table 1: Examples of Optimized RP-HPLC Conditions for Cefaclor Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18 (5µm, 4.6 mm x 250 mm) | C18 | Kromasil C-18 |
| Mobile Phase | Acetonitrile: Methanol: Triethylamine Buffer (1:1:2 v/v) | Sodium 1-pentanesulfonate, water, triethylamine, methanol | Acetonitrile: Orthophosphoric acid (1%): 0.01M Ammonium Dihydrogen Phosphate (50:45:5 v/v) |
| pH | 7 | 2.5 ± 0.1 | Not specified |
| Flow Rate | 0.6 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 260 nm | UV at 265 nm | UV at 270 nm |
| Reference | scielo.org.mxresearchgate.net | researchgate.netnih.gov | scholarsresearchlibrary.com |
Gradient Elution Strategies
While isocratic elution (constant mobile phase composition) is used for simpler separations scielo.org.mxscholarsresearchlibrary.com, gradient elution is often employed for complex samples containing multiple impurities with varying polarities, such as in the analysis of this compound and other degradation products. Gradient elution involves changing the proportion of the organic solvent in the mobile phase during the chromatographic run. nih.gov
This strategy offers several advantages:
Improved Resolution: It provides better separation of complex mixtures, ensuring that closely eluting peaks are well-resolved.
Increased Peak Capacity: More peaks can be resolved within a single analysis.
Enhanced Sensitivity: Sharper peaks are often obtained, which leads to improved detection limits.
For example, a gradient system for analyzing related compounds might start with a lower concentration of organic modifier (e.g., methanol or acetonitrile) to separate polar impurities and gradually increase the concentration to elute less polar compounds like this compound and the parent drug. nih.govnih.govresearchgate.net
Detection Methods (UV, Fluorescence Detection after Derivatization)
UV Detection: The most common method for detecting Cefaclor and its related compounds, including this compound, is Ultraviolet (UV) spectrophotometry. researchgate.net The chromophoric nature of the cephalosporin (B10832234) nucleus allows for sensitive detection. The wavelength of maximum absorbance is typically set around 260 nm or 265 nm to achieve optimal sensitivity for both the parent compound and its impurities. researchgate.netscispace.comscielo.org.mx
Fluorescence Detection after Derivatization: For enhanced sensitivity and selectivity, fluorescence detection can be employed. Since cephalosporins like Cefaclor are not naturally fluorescent, a derivatization step is required. pjoes.com This involves reacting the analyte with a fluorogenic labeling reagent either before (pre-column) or after (post-column) chromatographic separation.
Post-Column Derivatization: A procedure using fluorescamine has been proposed for cephalosporins that have a primary α-amino group in their side chain, which includes Cefaclor. researchgate.net This method improves selectivity, and fluorescence detection can be approximately twice as sensitive as UV detection under similar chromatographic conditions. researchgate.net
Pre-Column Derivatization: Reagents such as 4,7-phenanthroline-5,6-dione (phanquinone) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Fluor) can be used to label primary and secondary amines before injection into the HPLC system. nih.govpjoes.com These derivatized products are highly fluorescent and can be detected with very high sensitivity. researchgate.net This approach is particularly useful for trace-level analysis of impurities.
Preparative High-Performance Liquid Chromatography for Isolation of Specific Compounds
Preparative HPLC is an essential technique for isolating and purifying specific compounds, such as this compound, from complex mixtures. The primary goal is to obtain a sufficient quantity of the pure compound for use as a reference standard in analytical methods or for further structural elucidation studies.
The process involves scaling up an analytical HPLC method. This includes:
Larger Columns: Preparative columns have a larger internal diameter (e.g., >21.2 mm) and are packed with larger particle-size stationary phase material to accommodate higher sample loads. researchgate.net
Higher Flow Rates: The mobile phase flow rate is significantly increased to maintain chromatographic performance on the larger column. researchgate.net
Higher Sample Concentration: A much more concentrated solution of the mixture is injected onto the column to maximize the yield of the isolated compound. researchgate.net
Once the separation is performed, fractions of the eluent corresponding to the peak of the target compound (this compound) are collected. The purity of the collected fractions is then confirmed using analytical HPLC. This technique is crucial for producing the highly pure reference materials needed for accurate quantitative analysis in quality control laboratories. nih.govnih.gov
Thin-Layer Chromatography (TLC) and Densitometry for Degradation Product Identification
Thin-Layer Chromatography (TLC) combined with densitometry offers a simple, rapid, and cost-effective method for the separation, identification, and quantification of Cefaclor and its degradation products. akjournals.comnih.gov
In this technique, a sample is spotted onto a TLC plate coated with a stationary phase, such as silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.
Stationary and Mobile Phases: For the separation of Cefaclor epimers and potential degradation products, a stationary phase of silica gel 60 F254 modified with β-cyclodextrin has been used. akjournals.com A mobile phase consisting of chloroform–ethyl acetate–glacial acetic acid–water (4:4:4:1 v/v) has proven effective for achieving good separation. akjournals.com
Densitometric Analysis: After development, the separated spots on the TLC plate are quantified using a densitometer. This instrument scans the plate with a beam of UV light at a specific wavelength (e.g., 274 nm for Cefaclor epimers), and the absorbance or fluorescence of each spot is measured. akjournals.com The resulting densitogram shows peaks corresponding to each separated compound, and the area under each peak is proportional to the amount of the compound present. This allows for the quantitative determination of impurities and degradation products. mdpi.com
This method is particularly useful for stability studies, allowing for the monitoring of the formation of degradation products like this compound over time under various stress conditions. mdpi.com
Development and Validation of Analytical Methods for Research Use
The development and validation of analytical methods are critical to ensure that they are suitable for their intended purpose. intertek.ch For research use, methods must be reliable, accurate, and robust. The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1). intertek.ch A validated method provides confidence in the quality and reliability of the generated analytical data. researchgate.net
Specificity and Sensitivity of Analytical Procedures
Specificity: Specificity (or selectivity) is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netnih.gov In the context of this compound analysis, the method must be able to separate its peak from that of Cefaclor and other known impurities without interference. This is typically demonstrated by analyzing spiked samples or by showing baseline resolution between adjacent peaks in a chromatogram.
Sensitivity: The sensitivity of an analytical method is a measure of its ability to detect and quantify small amounts of the analyte. It is determined by establishing the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.
These parameters are crucial for the analysis of impurities like this compound, which are typically present at very low levels.
Table 2: Reported Sensitivity Parameters for Cefaclor and Related Compounds
| Method | Analyte | LOD | LOQ | Reference |
|---|---|---|---|---|
| RP-HPLC | Cefaclor | 2.34 x 10⁻² µg/mL | 7.10 x 10⁻² µg/mL | scielo.org.mxresearchgate.net |
| RP-HPLC | Cefaclor | 40 µg/mL | 75 µg/mL | scholarsresearchlibrary.com |
| TLC-Densitometry | Cefaclor Epimer 1 | 0.24 µg/band | 0.74 µg/band | akjournals.com |
| TLC-Densitometry | Cefaclor Epimer 2 | 0.27 µg/band | 0.83 µg/band | akjournals.com |
Detection and Quantification of Degradation Products and Related Impurities
The stability and purity of this compound are critical quality attributes that necessitate the development and validation of sensitive and specific analytical methodologies for the detection and quantification of its degradation products and related impurities. These impurities can arise during synthesis, formulation, or upon storage and may impact the safety and efficacy of the final drug product. Regulatory bodies require a thorough understanding of the impurity profile of active pharmaceutical ingredients.
Forced degradation studies are instrumental in identifying potential degradation pathways and validating the stability-indicating nature of analytical methods. pharmtech.com These studies involve subjecting this compound to stress conditions such as heat, humidity, light, acid, and base to accelerate its decomposition.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying this compound and its impurities. researchgate.net Various HPLC methods, particularly in reverse-phase mode, have been developed and optimized to achieve adequate resolution of the parent drug from its degradation products and process-related impurities.
A study on the stability of cefaclor monohydrate utilized a USP stability-indicating related substances assay to assess degradation. nih.gov This research demonstrated that accelerated stability studies at 65°C for two weeks could provide degradation profiles comparable to those from samples stored at room temperature for two years. nih.gov Another investigation into the acidic degradation of cefaclor led to the isolation and structural elucidation of a novel degradation product using preparative HPLC. nih.gov
The following table summarizes a typical HPLC method used for the analysis of Cefaclor and its related substances:
| Parameter | Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient mixture of acetonitrile and 0.1% aqueous methanesulfonic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Internal Standard | Salicylamide |
This table presents a generalized representation of HPLC conditions and may vary based on the specific application and laboratory.
The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters for validating the sensitivity of these analytical methods. For a reversed-phase HPLC method used to evaluate cefaclor oral suspensions, the LOD and LOQ were reported to be 0.008 mg/mL and 0.03 mg/mL, respectively. researchgate.net Another study reported an LOD of 0.02 mg/mL and an LOQ of 0.05 mg/mL for their HPLC method. ptfarm.pl
Several degradation products and related impurities of this compound have been identified and characterized using a combination of chromatographic and spectroscopic techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. researchgate.netconicet.gov.ar
The table below lists some of the known impurities of this compound:
| Impurity Name | Type |
| Cefaclor Δ-3 isomer | Process-related impurity |
| Cefaclor lactone | Degradation product |
| D-Phenylglycine | Starting material/Degradation product |
| 2-hydroxy-3-phenylpyrazine | Degradation product researchgate.net |
| N-phenylglycyl cefaclor | Process-related impurity researchgate.net |
This table provides a non-exhaustive list of potential impurities.
The formation of these impurities is often dependent on environmental factors such as pH, temperature, and humidity. researchgate.net For instance, the degradation of cefaclor in the solid state has been shown to follow first-order kinetics and can be influenced by relative humidity. ptfarm.pl In acidic aqueous solutions, a prominent degradation pathway involves the condensation of two cefaclor degradation products after the contraction of the cephem ring to a five-membered thiazole ring. nih.gov
The multidimensional evaluation of impurity profiles, combining techniques like HPLC with photodiode array detection and mass spectrometry, provides a powerful tool for the comprehensive characterization of impurities in generic cefaclor samples. researchgate.net This approach allows for the identification of previously unknown impurities and provides insights into their origin, whether from the manufacturing process or degradation.
Molecular Mechanisms of Action and Resistance of Cephalosporins Focus on D Phenylglycyl Moiety Relevance
Molecular Target Interactions
The primary mechanism of action for cefaclor (B193732), like all β-lactam antibiotics, is the disruption of bacterial cell wall biosynthesis. drugbank.compatsnap.com The bacterial cell wall is essential for maintaining cellular integrity against osmotic pressure, and its primary structural component is peptidoglycan. The final and critical step in peptidoglycan synthesis is the cross-linking of adjacent peptide side chains, a process catalyzed by a family of bacterial enzymes known as transpeptidases. mhmedical.commhmedical.com
These transpeptidases, also known as Penicillin-Binding Proteins (PBPs), recognize a D-alanyl-D-alanine (D-Ala-D-Ala) sequence on the nascent peptidoglycan strands. biomol.commicrobenotes.com Cefaclor's molecular structure, particularly the strained β-lactam ring, mimics this D-Ala-D-Ala substrate. mhmedical.com This structural analogy allows cefaclor to enter the active site of the transpeptidase. Once in the active site, the nucleophilic serine residue of the enzyme, which would normally attack the peptide bond of the D-Ala-D-Ala substrate, instead attacks the carbonyl carbon of the β-lactam ring. biomol.com This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP. biomol.comfrontiersin.org The inhibition of this transpeptidation process prevents the formation of a rigid peptidoglycan sacculus, leading to a structurally weakened cell wall, aberrant cell morphology, and eventual cell lysis. patsnap.commhmedical.com
The bactericidal efficacy of cefaclor is directly related to its binding affinity and specificity for various essential Penicillin-Binding Proteins (PBPs) within a target bacterium. nih.gov Different PBPs (e.g., PBP1a, PBP2b, PBP2x in Streptococcus pneumoniae) play distinct roles in cell wall synthesis, and an antibiotic's ability to inhibit one or more of these is crucial for its activity. nih.gov The chemical structure of the acyl side chain at the C-7 position of the cephalosporin (B10832234) nucleus—in this case, the D-phenylglycyl moiety—plays a significant role in determining the affinity for these PBP targets. nih.gov
Research on clinical isolates of S. pneumoniae has demonstrated a clear correlation between PBP affinity and cefaclor susceptibility. In penicillin-susceptible strains, cefaclor shows effective binding to key PBPs. However, in penicillin-resistant S. pneumoniae (PRSP), the affinity of cefaclor for PBP1a, PBP2x, and PBP2b is significantly decreased. nih.gov Interestingly, this decreased affinity was not observed in penicillin-intermediate S. pneumoniae (PISP) strains, indicating that specific high-level resistance mutations are required to affect cefaclor binding. nih.gov In studies with Staphylococcus aureus, cefaclor was found to have a high affinity for PBP2, although it undergoes rapid deacylation from the enzyme-drug complex. nih.gov
| PBP Target | Penicillin Susceptibility Status | Mean 50% Inhibitory Concentration (IC50) of Cefaclor (μg/ml) |
| PBP1a | Susceptible (PSSP) | 0.5 |
| Intermediate (PISP) | 0.5 | |
| Resistant (PRSP) | 8.0 | |
| PBP2x | Susceptible (PSSP) | 2.0 |
| Intermediate (PISP) | 4.0 | |
| Resistant (PRSP) | >16.0 | |
| PBP2b | Susceptible (PSSP) | >16.0 |
| Intermediate (PISP) | >16.0 | |
| Resistant (PRSP) | >16.0 |
Data derived from studies on clinical isolates of Streptococcus pneumoniae. nih.gov
The inhibition of peptidoglycan synthesis by cefaclor is the initial trigger for its bactericidal effect, but the ultimate event of cell death is carried out by the bacterium's own enzymes. drugbank.com Bacteria possess endogenous autolytic enzymes, or autolysins, which are hydrolases that cleave bonds within the peptidoglycan meshwork. The activity of these enzymes is tightly regulated during normal cell growth, division, and turnover of the cell wall.
When cefaclor inhibits PBPs and halts cell wall synthesis, it creates an imbalance between synthesis and degradation. This disruption of normal cell wall metabolism is thought to trigger the deregulation of autolysin activity. drugbank.comnih.gov The uncontrolled degradation of the already weakened peptidoglycan by these autolysins leads to rapid cell lysis. nih.gov Furthermore, it has been proposed that cefaclor may also interfere with a natural inhibitor of autolysins, thereby amplifying the lytic effect. drugbank.comnih.gov This dual action—halting synthesis while promoting enzymatic degradation—contributes to the potent bactericidal activity of the compound.
Molecular Basis of Resistance Mechanisms
Bacterial resistance to cefaclor and other cephalosporins is a significant clinical challenge that arises primarily from two molecular mechanisms: the enzymatic destruction of the antibiotic and the modification of its PBP targets.
The most prevalent mechanism of resistance to β-lactam antibiotics is their enzymatic inactivation by bacterial β-lactamases. mhmedical.com These enzymes catalyze the hydrolytic cleavage of the amide bond in the β-lactam ring, rendering the antibiotic incapable of binding to its PBP target. mhmedical.comnih.gov
The molecular enzymology of this process involves a two-step reaction for the common serine-based β-lactamases. First, a serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a transient acyl-enzyme intermediate. nih.gov In the second step, a water molecule, activated by a general base residue, hydrolyzes this intermediate, releasing the inactivated, ring-opened antibiotic and regenerating the free enzyme. nih.gov
Cefaclor exhibits variable stability to different classes of β-lactamases. It has been shown to be resistant to hydrolysis by Type III (TEM) β-lactamases. nih.gov However, it is effectively destroyed by Type I (chromosomally mediated cephalosporinases) and, to a lesser degree, by Type IV and Type V enzymes. nih.gov This susceptibility to certain β-lactamases is a key factor limiting its spectrum of activity. researchgate.net
| β-Lactamase Type | Stability of Cefaclor |
| Type I | Destroyed |
| Type III (TEM) | Resistant |
| Type IV | Destroyed (lesser degree) |
| Type V | Destroyed (lesser degree) |
Data based on in vitro stability studies. nih.gov
A second major mechanism of resistance involves structural modifications to the PBPs themselves, which reduce their binding affinity for β-lactam antibiotics. nih.gov These alterations typically arise from point mutations in the genes encoding the PBPs (pbp genes), particularly in regions that form the active site of the enzyme. nih.govnih.gov
The active site of a transpeptidase is formed by several conserved amino acid motifs, such as SXXK, SXN, and KTG. nih.govnih.gov Substitutions of amino acids within or adjacent to these motifs can alter the conformation of the active site, sterically hindering the access of cefaclor or reducing the efficiency of the acylation reaction. nih.gov This results in a lower affinity of the drug for its target, requiring a much higher concentration of the antibiotic to achieve inhibition.
Studies in penicillin-resistant S. pneumoniae (PRSP) have identified specific substitutions that correlate with reduced cefaclor affinity. For example, alterations such as T371→A/S in PBP1a and M339→F in PBP2x are associated with high-level resistance and a marked decrease in the ability of cefaclor to bind these essential enzymes. nih.gov
| PBP Target | Amino Acid Alteration(s) in Resistant Strains (S. pneumoniae) | Consequence for Cefaclor |
| PBP1a | T371→A or S | Decreased binding affinity |
| PBP2x | T338→P or A; M339→F | Decreased binding affinity |
| PBP2b | T445→A | Associated with resistance, contributes to decreased affinity |
Data derived from sequencing of pbp genes in resistant clinical isolates. nih.gov
In Vitro Biotransformation Pathways (Acellular/Enzyme Studies)
Enzymatic Cleavage and Metabolism of D-Phenylglycyl Cefaclor
The primary pathway for the biotransformation and inactivation of this compound in acellular systems is enzymatic cleavage by β-lactamases. nih.gov Cefaclor is known to be a relatively good substrate for several of these bacterial enzymes. nih.gov The enzymatic hydrolysis targets the amide bond within the four-membered β-lactam ring, which is the core structural feature responsible for its antibacterial activity. wikipedia.org Cleavage of this ring results in the formation of a biologically inactive cephalosporoate intermediate. researchgate.net
Following the initial hydrolysis of the β-lactam ring, the this compound molecule can undergo further degradation. Studies have shown that under neutral aqueous conditions, the molecule is susceptible to intramolecular aminolysis. researchgate.net This reaction involves the amino group of the D-phenylglycyl side chain at the C-7 position attacking the β-lactam moiety, leading to the formation of a piperazine-2,5-dione derivative. researchgate.net This degradation pathway highlights the role of the D-phenylglycyl side chain in the subsequent metabolism of the molecule after its initial inactivation by β-lactamase. In addition to enzymatic degradation, Cefaclor is also susceptible to degradation via hydrolysis and oxidation under various environmental conditions. researchgate.net
Comparative Studies with Other Cephalosporin Analogues
Comparative in vitro studies reveal significant differences in the stability and metabolic pathways of various cephalosporins. Cefaclor's susceptibility to β-lactamase hydrolysis can be contrasted with other analogues. For example, while it demonstrates a potency advantage over the first-generation cephalosporin cephalexin against certain bacterial strains, it is also more susceptible to degradation by β-lactamases. nih.gov
Chemical Modifications and Derivatization Strategies for D Phenylglycyl Cefaclor
Synthesis of D-Phenylglycyl Cefaclor (B193732) Analogues
The synthesis of analogues is a cornerstone of medicinal chemistry, providing insights into the molecular interactions that govern a drug's activity. For D-Phenylglycyl Cefaclor, this has primarily involved modifications at two key sites: the D-phenylglycyl side chain at the C-7 position and the substituent at the C-3 position.
The antibacterial properties of Cefaclor are significantly influenced by the chemical groups at the C-3 and C-7 positions of the cephem nucleus. justia.com The potent antibacterial activity of Cefaclor itself is attributed in part to the chlorine atom at the C-3 position, which draws electrons from the cephalosporin (B10832234) nucleus, making the molecule more reactive towards target enzymes. justia.com
Synthetic strategies for creating analogues often begin with a precursor molecule which is then chemically altered. For instance, the synthesis of Cefaclor from a precursor involves several steps, including the removal of a hydroxy group at the C-3 position and its replacement with chlorine, and the addition of a phenylglycine side chain at the C-7 position. justia.com This fundamental process can be adapted to introduce different substituents.
Research into C-3 modifications has explored replacing the chlorine with various other groups. For example, 3-(substituted-propenyl) groups have been introduced via the Wittig reaction on 3-phosphoniomethyl cephems, which are derived from 3-chloromethyl derivatives. nih.gov These reactions predominantly yield the cis isomer. nih.gov
Modifications to the D-phenylglycyl side chain at C-7 have also been investigated. Hydroxylation of the benzene ring, for example, has been studied extensively. nih.gov Introducing hydroxyl groups at the ortho-, meta-, and para-positions influences the compound's properties. nih.gov Specifically, D-4-hydroxyphenylglycyl and D-4-hydroxy-3-methoxyphenylglycyl substitutions have been found to improve activity against Gram-negative organisms in certain cephalosporin series. nih.gov
Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. For this compound analogues, these studies focus on how specific structural changes affect antibacterial activity in vitro, without considering in vivo efficacy.
The stereochemistry of the phenylglycine side chain is crucial; the D-isomer is a key feature for the activity of both Cefaclor and related compounds like Loracarbef and Cephalexin. asm.org Altering this to the L-stereoisomer results in a loss of antibacterial activity. asm.org
Modifications at the C-3 and C-7 positions have a significant impact on the antibacterial spectrum. nih.gov While many analogues with a D-phenylglycyl side chain show good activity against Gram-positive organisms, their activity against Gram-negative bacteria is highly dependent on the substituents at both the C-3 and C-7 positions. nih.gov For instance, in a series of 3-alkenyl cephalosporins, compounds with a cis-propenyl group at C-3 showed the best Gram-negative activity. nih.gov This activity could be further enhanced to a level comparable to Cefaclor by substituting the C-7 side chain with D-4-hydroxyphenylglycyl groups. nih.gov
The introduction of lipophilic groups, such as methyl, phenyl, or benzyl, to the primary amine of the D-phenylglycyl side chain was found to retain activity against Gram-positive bacteria but led to a loss of activity against Gram-negative strains. asm.org
Table 1: Impact of Side Chain Modifications on in vitro Antibacterial Activity
| Parent Compound Series | Modification | Effect on Gram-Positive Activity | Effect on Gram-Negative Activity | Reference |
|---|---|---|---|---|
| 3-cis-propenyl Cephalosporins | C-7: D-4-hydroxyphenylglycyl substitution | Maintained | Improved to level of Cefaclor | nih.gov |
| Cephalexin/Loracarbef | C-7 Side Chain: D- to L-stereoisomer | Loss of activity | Loss of activity | asm.org |
| Cephalexin/Loracarbef | C-7 Amine: Addition of lipophilic groups (methyl, phenyl) | Retained | Lost | asm.org |
Carbacephalosporins are a class of synthetic analogues in which the sulfur atom at position 1 of the cephem nucleus is replaced by a methylene group (-CH₂-). Loracarbef is a notable carbacephalosporin that retains the D-phenylglycyl side chain characteristic of Cefaclor. asm.orgnih.gov This structural change from a cephalosporin to a carbacephalosporin alters the chemical properties and stability of the molecule. The synthesis of these analogues involves creating a carbacephem nucleus while incorporating the same side chains found in the parent cephalosporin. nih.gov The general structure involves a carbon atom at the position typically occupied by sulfur, while maintaining the D-phenylglycyl side chain at C-7 and a chlorine atom at C-3, similar to Cefaclor. asm.org
To investigate bacterial uptake mechanisms and overcome resistance, this compound has been chemically linked, or conjugated, to other molecules. Siderophores, which are iron-chelating compounds used by bacteria to acquire iron, are of particular interest. nih.gov By attaching Cefaclor to a siderophore, the resulting conjugate can utilize the bacteria's own iron uptake machinery to gain entry into the cell. nih.govnih.gov
Synthetic siderophore-Cefaclor conjugates have been developed to study these transport pathways. nih.gov For example, a conjugate of Cefaclor (referred to as ceclor) with a mixed ligand siderophore-like compound was synthesized. nih.gov In vitro assays of this conjugate demonstrated selective and potent activity against strains of Acinetobacter baumannii. nih.gov This strategy allows the antibiotic to bypass typical entry routes and can be effective even against bacteria that are resistant to the parent drug. The study of these conjugates provides valuable in vitro data on the functionality of bacterial iron-siderophore receptors and their potential as drug delivery targets. nih.gov
Derivatization for Enhanced Research Utility
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical purpose.
In analytical chemistry, particularly for high-performance liquid chromatography (HPLC), the detection of Cefaclor in biological matrices can be challenging. Pre-column derivatization is a technique used to enhance the detectability of the analyte before it is injected into the HPLC system. academicjournals.org This is often done to introduce a chromophore or fluorophore into the molecule, allowing for more sensitive detection. dergipark.org.tr
Cefaclor, which contains a primary amino group in its D-phenylglycyl side chain, is a suitable candidate for derivatization with reagents that target amines. dergipark.org.trresearchgate.net Several fluorogenic agents have been used for this purpose:
Dansyl Chloride (DNS-Cl): This reagent reacts with the α-amino group of Cefaclor. The resulting dansyl derivative can be separated by HPLC and quantified using highly sensitive fluorescence detection. dergipark.org.tr
Fluorescamine: This reagent also reacts with the primary amino group of Cefaclor at a specific pH (7.8 to 8.4) to form a fluorescent product, enabling selective and sensitive fluorometric determination. researchgate.net
4-(2'-cyanoisoindolyl)phenylisothiocyanate (CIPIC): This reagent forms a conjugate with the primary amino group of Cefaclor, which can then be detected and quantified. researchgate.net
These derivatization methods improve the analytical utility of Cefaclor by significantly lowering the limit of detection compared to standard UV detection, making it possible to quantify small amounts of the compound in research samples. dergipark.org.trresearchgate.net
Table 2: Reagents for Pre-column Derivatization of Cefaclor for HPLC Analysis
| Derivatization Reagent | Target Functional Group | Detection Method | Reference |
|---|---|---|---|
| Dansyl Chloride (DNS-Cl) | α-amino group | Fluorescence Detection | dergipark.org.tr |
| Fluorescamine | Primary amino group | Fluorometric Detection | researchgate.net |
| 4-(2'-cyanoisoindolyl)phenylisothiocyanate (CIPIC) | Primary amino group | Not specified | researchgate.net |
Chemical Modification for Probing Mechanistic Pathways (e.g., isotope labeling for degradation studies)
The elucidation of degradation pathways is crucial for understanding the stability and transformation of pharmaceutical compounds. Isotope labeling is a powerful technique employed to trace the fate of specific atoms or molecular fragments during chemical reactions, providing invaluable insights into reaction mechanisms. While specific studies detailing the use of isotope labeling for probing the degradation pathways of this compound are not extensively documented in publicly available literature, the principles of this methodology are well-established in the study of related β-lactam antibiotics.
The strategy involves the synthesis of D-Phenylglycyl C-efaclor with isotopic labels, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), at specific positions within the molecule. The degradation of this labeled compound is then induced under controlled conditions (e.g., acidic, basic, or enzymatic). By analyzing the distribution of the isotopic labels in the resulting degradation products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can deduce the bond cleavage and formation events that occur during degradation.
For instance, selective ¹³C labeling of the β-lactam carbonyl carbon in a cephalosporin allows for the monitoring of this specific atom's trajectory during hydrolysis, a primary degradation route for this class of antibiotics. If the label is found in a ring-opened product, it confirms the cleavage of the β-lactam ring at that position.
Hypothetical Application of Isotope Labeling in this compound Degradation Studies:
To illustrate how this technique could be applied to this compound, consider the known degradation pathway involving the intramolecular attack of the primary amine of the D-phenylglycyl side chain.
Objective: To confirm the intramolecular aminolysis pathway.
Labeling Strategy: Synthesize this compound with a ¹⁵N label on the amino group of the D-phenylglycyl side chain.
Degradation and Analysis: Induce degradation and analyze the products using ¹⁵N NMR or MS. The presence of the ¹⁵N label in a cyclized degradation product, such as a diketopiperazine derivative, would provide direct evidence for the involvement of the side-chain amino group in the degradation mechanism.
The following interactive table outlines potential isotopic labeling strategies and the expected outcomes for investigating key degradation pathways of this compound.
| Labeled Position | Isotope | Degradation Pathway Investigated | Expected Analytical Outcome |
| β-Lactam Carbonyl Carbon | ¹³C | Hydrolysis of the β-lactam ring | ¹³C signal shift in NMR corresponding to a carboxylic acid in the ring-opened product. |
| D-Phenylglycyl Amino Nitrogen | ¹⁵N | Intramolecular Aminolysis | Detection of ¹⁵N in a cyclized piperazine-2,5-dione derivative via MS or ¹⁵N NMR. |
| Dihydrothiazine Ring Sulfur | ³³S or ³⁴S | Ring Contraction/Fragmentation | Tracking the sulfur isotope in various thiazole-containing degradation products. |
| Phenyl Ring of the Side Chain | ¹³C or ²H | Side Chain Modification/Degradation | Observing the isotopic label in phenyl-containing fragments to understand side-chain stability. |
Detailed Research Findings from Analogous Systems:
Studies on other cephalosporins have successfully utilized isotope labeling to unravel complex degradation mechanisms. For example, biosynthetic incorporation of ¹³C-labeled precursors has enabled the study of cephalosporin interactions with β-lactamases, enzymes responsible for antibiotic resistance, by monitoring the labeled carbonyl group via NMR and infrared spectroscopy nih.gov. This approach provides detailed insights into the acylation and deacylation steps of the enzymatic hydrolysis, which is a form of degradation.
While direct experimental data on isotopically labeled this compound degradation studies is sparse in the available literature, the established methodologies in related compounds provide a clear framework for how such investigations would be conducted and the nature of the insights they would yield. These studies are critical for developing more stable drug formulations and understanding potential degradation-related toxicities.
Computational Chemistry and Molecular Modeling Studies of D Phenylglycyl Cefaclor
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between D-Phenylglycyl Cefaclor (B193732) and its biological targets.
Penicillin-binding proteins (PBPs) are the primary targets for β-lactam antibiotics like D-Phenylglycyl Cefaclor. nih.gov Inhibition of these enzymes disrupts the synthesis of the bacterial cell wall, leading to cell lysis. nih.gov Computational docking studies are essential to simulate the binding of this compound to the active site of various PBPs.
Beyond PBPs, the interaction of this compound with other proteins has been investigated. One such study focused on its binding to the human peptide transporter-1 (PEPT1), which is involved in its absorption. mdpi.com Molecular modeling was used to analyze the interaction between cefaclor and PEPT1. mdpi.com Another study investigated the binding of cefaclor to the E. coli DNA gyrase B, an enzyme involved in DNA replication, suggesting potential secondary mechanisms of action. researchgate.net
The analysis of binding pockets reveals the specific amino acid residues that interact with the ligand. In the case of this compound's interaction with PEPT1, the drug binding pocket (DBP) was identified, and the interactions were characterized. mdpi.com The docking simulations resulted in high –CDOCKER interaction energy values of 52.97 for the open conformation and 53.78 for the occluded conformation of PEPT1. mdpi.com These high scores suggest that cefaclor is a very compatible substrate for PEPT1, forming a stable energetic bond. mdpi.com
The stability of this interaction is attributed to several non-covalent bonds, including hydrogen bonds, salt bridges, and π-sulfur interactions with key residues in the binding pocket such as Arginine 27, Tyrosine 31, Asparagine 171, Phenylalanine 297, and Asparagine 329. mdpi.com
Similarly, when docked with E. coli DNA gyrase B, this compound demonstrated a favorable binding energy of -8.4 kcal/mol. researchgate.net The interactions within the active site of DNA gyrase B involved the formation of hydrogen bonds with several amino acid residues. researchgate.net
| Target Protein | Docking Score / Binding Energy | Interacting Amino Acid Residues | Reference |
| PEPT1 (open conformation) | 52.97 (–CDOCKER interaction energy) | Arg27, Tyr31, Asn171, Phe297, Asn329 | mdpi.com |
| PEPT1 (occluded conformation) | 53.78 (–CDOCKER interaction energy) | Not specified in detail | mdpi.com |
| E. coli DNA gyrase B | -8.4 kcal/mol | Asp73, Thr165, Val71, Glu50, Gly77, Asn46 | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and conformational changes of this compound and its complexes with target proteins. These simulations are crucial for assessing the stability of the molecule in various environments.
MD simulations have been employed to understand the structural dynamics of target proteins like PEPT1 when interacting with this compound. mdpi.com These simulations help in determining the movement of the protein molecule over time, which is essential for understanding biological processes mediated by molecular motion. mdpi.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics analyzed in these simulations to assess conformational changes and flexibility of the protein-ligand complex. mdpi.com
The stability of the this compound-protein complex is a critical factor in its biological activity. MD simulations are used to comprehensively evaluate the structural stability of the complex by considering conformational changes, domain flexibility, protein folding, and thermodynamic energy. mdpi.com In the study of cefaclor's interaction with PEPT1, MD simulations indicated that amino acid substitutions due to genetic polymorphisms did not lead to significant structural instability or disruption of the interaction with the drug. mdpi.com This suggests a robust and stable binding of this compound within the transporter's binding pocket under dynamic conditions. mdpi.com
Quantum Chemical Calculations and Theoretical Property Prediction
Quantum chemical calculations offer a highly detailed electronic-level understanding of molecular structures, properties, and reactivity. These methods are applied to predict various properties of this compound. While specific extensive quantum chemical studies on this compound are not widely published, the application of these methods to its constituent parts and similar molecules demonstrates their potential.
Density Functional Theory (DFT) for Electronic Structure and Reactive Sites
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. austinpublishinggroup.com It is a powerful tool for predicting the molecular geometry, vibrational frequencies, and electronic properties of compounds like this compound. austinpublishinggroup.comnih.gov
DFT calculations can determine the distribution of electron density within the this compound molecule. This allows for the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more reactive. ekb.eg
For this compound, the reactive sites can be predicted using DFT. The β-lactam ring is known to be the pharmacologically active part of cephalosporins, and DFT can quantify its reactivity by analyzing the electron distribution and bond strain. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding the understanding of its interaction with biological targets. ekb.eg Studies on D-(-)-alpha-Phenylglycine, a key structural component of this compound, have utilized DFT to analyze intramolecular interactions and charge transfer, which are crucial for its biological activity. researchgate.net
| Computational Parameter | Significance for this compound |
|---|---|
| Optimized Molecular Geometry | Predicts the most stable 3D structure and bond parameters. |
| HOMO-LUMO Energy Gap | Indicates the molecule's chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack, predicting interaction points. |
| Natural Bond Orbital (NBO) Analysis | Explains charge transfer and delocalization from intramolecular interactions. researchgate.net |
Prediction of Spectroscopic Properties from First Principles
First principles, or ab initio, quantum chemistry methods allow for the prediction of various properties directly from theoretical principles without the inclusion of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a primary method used to predict electronic absorption spectra (UV-Vis). nih.gov For this compound, TD-DFT can calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. nih.gov
Similarly, the vibrational spectra (Infrared and Raman) of this compound can be computed. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and modes of the molecule can be predicted. Comparing these theoretical spectra with experimental data helps in the structural confirmation of the compound. researchgate.net Such computational studies are vital for characterizing the molecule where experimental data may be scarce or to interpret complex experimental spectra. sciepub.comresearchgate.net
| Spectroscopic Property | Computational Method | Predicted Information for this compound |
|---|---|---|
| UV-Visible Absorption | Time-Dependent DFT (TD-DFT) | Electronic transition energies, absorption wavelengths (λmax). nih.gov |
| Infrared (IR) Spectrum | DFT | Vibrational frequencies corresponding to functional groups. researchgate.net |
| Raman Spectrum | DFT | Complementary vibrational modes for structural analysis. researchgate.net |
| NMR Spectrum | DFT (GIAO method) | Chemical shifts for 1H and 13C nuclei. |
Computer-Aided Molecular Design and Virtual Screening (Theoretical Applications)
Computer-Aided Drug Design (CADD) utilizes computational methods to simulate drug-receptor interactions, facilitating the discovery and design of new and improved therapeutic agents. These theoretical applications are pivotal for optimizing the properties of this compound and exploring novel chemical entities.
Structure-Based and Ligand-Based Design Principles
Drug design strategies for modifying or creating analogs of this compound generally fall into two categories: structure-based and ligand-based design.
Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, such as a Penicillin-Binding Protein (PBP) or a β-lactamase enzyme. nih.gov Using molecular docking simulations, this compound can be fitted into the active site of its target protein. This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This knowledge can then be used to design modifications to the this compound structure to enhance binding affinity or overcome resistance mechanisms. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. sci-hub.se This approach uses the structure of this compound and other known active cephalosporins as a template. nih.gov By analyzing a set of active molecules, a model can be constructed that defines the key chemical features required for biological activity. This model, often a pharmacophore, can then guide the design of new molecules with similar properties. nih.gov
Pharmacophore Modeling and Scaffold Hopping Approaches
Pharmacophore modeling is a central technique in ligand-based design. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For this compound, a pharmacophore model would include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. nih.gov This model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and thus may possess similar biological activity. nih.govresearchgate.net
Scaffold hopping is a computational strategy aimed at discovering structurally novel compounds by replacing the core structure (scaffold) of a known active molecule, like the cephem nucleus of this compound, with a chemically different one. nih.govbhsai.org The goal is to retain the key pharmacophoric features that govern biological activity while altering the molecular backbone. biosolveit.de This can lead to the discovery of new classes of antibiotics with improved properties, such as better metabolic stability, novel intellectual property, or the ability to evade existing resistance mechanisms. ibmc.msk.runiper.gov.in
Virtual Screening for Novel Interactions
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. arxiv.org VS can be either structure-based or ligand-based.
In a structure-based virtual screening for this compound's target, millions of compounds from a virtual library would be docked into the enzyme's active site. The compounds are then scored and ranked based on their predicted binding affinity, allowing researchers to prioritize a smaller, more manageable number of candidates for experimental testing. nih.gov
In a ligand-based virtual screening , a pharmacophore model derived from this compound would be used to filter the compound libraries. nih.gov Only molecules that fit the defined pharmacophoric features would be selected as potential hits. This approach is highly efficient for identifying compounds with a high probability of having the desired biological effect. researchgate.netnih.gov
Computational Prediction of Enzyme-Substrate Interactions
Understanding the precise interactions between this compound and its target enzyme is crucial for rational drug design. Computational methods like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze these interactions at an atomic level.
Molecular docking predicts the preferred orientation of this compound when bound to its target to form a stable complex. nih.gov It provides a static snapshot of the binding pose and estimates the binding energy.
Molecular Dynamics (MD) simulations provide a more dynamic view. Starting from a docked pose, MD simulations model the movement of every atom in the enzyme-substrate complex over time. mdpi.com This allows researchers to assess the stability of the binding pose, observe conformational changes in the protein or ligand, and calculate binding free energies more accurately. For instance, MD simulations can reveal how water molecules mediate interactions in the active site or how mutations in a β-lactamase enzyme might affect its ability to hydrolyze the β-lactam ring of this compound. researchgate.net
Future Research Perspectives and Emerging Methodologies
Exploration of Novel Synthetic Strategies and Green Chemistry Innovations
The chemical synthesis of D-Phenylglycyl Cefaclor (B193732) has traditionally involved multi-step processes with significant environmental footprints. Future research is increasingly focused on developing novel synthetic strategies that are not only more efficient but also align with the principles of green chemistry. A primary area of innovation lies in the enzymatic synthesis of cefaclor, which offers a more sustainable alternative to conventional chemical methods.
This green approach typically involves the reaction of 7-amino-3-chloro-cephalosporanic acid (7-ACCA) with an activated form of D-phenylglycine, such as D-phenylglycine methyl ester (D-PGM), in the presence of an enzyme. nih.govgoogle.com One of the key enzymes utilized in this process is penicillin G acylase. The reaction is generally carried out in an aqueous medium, reducing the need for volatile organic solvents. google.com
Research efforts are directed towards optimizing various parameters of this enzymatic synthesis to maximize yield and purity while minimizing by-products. Key areas of investigation include the molar ratio of the reactants, temperature, and pH. For instance, maintaining a low molar ratio of the activated D-phenylglycine derivative to 7-ACCA has been shown to reduce the formation of unwanted by-products. google.com Furthermore, strategies such as the controlled addition of reactants during the course of the reaction have been found to significantly improve the conversion rate to cefaclor, with some processes achieving conversions greater than 95%. google.com
The exploration of novel activating groups for D-phenylglycine is another promising avenue. For example, the use of trifluoroacetic acid succinimide to activate D-phenylglycine has been reported in an improved synthesis process. google.com
Table 1: Parameters in the Enzymatic Synthesis of D-Phenylglycyl Cefaclor
| Parameter | Investigated Conditions | Impact on Synthesis |
|---|---|---|
| Enzyme | Penicillin G acylase | Catalyzes the acylation of 7-ACCA with activated D-phenylglycine. google.com |
| Reactants | 7-ACCA and activated D-phenylglycine (e.g., D-PGM) | The core components for the synthesis of the this compound molecule. nih.gov |
| Molar Ratio (PGa:7-ACCA) | Below 2 | Lower ratios can minimize the formation of by-products. google.com |
| Temperature | 5°C to 35°C | Influences enzyme activity and reaction rate. google.comnih.gov |
| pH | 6.2 to 7.0 | Critical for optimal enzyme function and product stability. google.comnih.gov |
| Reaction Medium | Aqueous | A key feature of the green chemistry approach, avoiding organic solvents. google.com |
Advanced Spectroscopic and Hybrid Analytical Techniques for In-Depth Characterization
A thorough understanding of the chemical structure, purity, and degradation pathways of this compound is paramount for its pharmaceutical application. Future research will increasingly rely on advanced spectroscopic and hybrid analytical techniques for a more in-depth characterization of this compound and its related substances.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of cefaclor and its impurities. mdpi.com However, for unambiguous identification of these impurities, HPLC is often coupled with mass spectrometry (MS). High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown compounds, aiding in the structural elucidation of degradation products.
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton NMR (¹H-NMR), provides detailed information about the molecular structure of this compound and its analogues. This technique is instrumental in confirming the identity of synthesized compounds and characterizing impurities.
More sophisticated techniques are also being employed to tackle complex analytical challenges. For instance, the differentiation of cefaclor from its isomers can be achieved using a combination of electrospray ionization mass spectrometry (ESI-MS) and infrared multiple photon dissociation (IRMPD) spectroscopy. This hybrid approach provides unique fragmentation patterns that allow for the distinction between structurally similar molecules.
Table 2: Advanced Analytical Techniques for this compound Characterization
| Technique | Application | Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of cefaclor and its impurities. | Retention time, peak area (for quantification). mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Identification of impurities and degradation products. | Accurate mass measurements for elemental composition determination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of cefaclor and related compounds. | Chemical shifts and coupling constants providing detailed structural information. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Analysis of cefaclor and its isomers. | Mass-to-charge ratio of molecular ions and fragment ions. |
| Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy | Isomer differentiation. | Wavelength-dependent fragmentation patterns for structural fingerprinting. |
Integrated Computational and Experimental Approaches in Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound can facilitate the development of more efficient and selective catalysts. The integration of computational and experimental approaches is an emerging paradigm in mechanistic studies, offering insights that are often inaccessible through experimentation alone.
Computational enzyme design represents a frontier in this area. By creating computational models of enzymes, researchers can simulate the binding of substrates and the catalytic process. nih.govresearchgate.net This allows for the in-silico design of enzyme mutants with potentially enhanced activity or altered substrate specificity for the synthesis of cefaclor and its analogues. nih.govresearchgate.net
For example, a p-nitrobenzyl esterase from Bacillus subtilis has been computationally redesigned to catalyze the hydrolysis of a third-generation cephalosporin (B10832234). nih.gov The insights gained from such studies can be applied to the enzymes involved in this compound synthesis. By identifying key amino acid residues in the active site through computational modeling, targeted mutations can be introduced experimentally to improve the enzyme's performance.
The experimental validation of these computational predictions is a crucial component of this integrated approach. The synthesized mutant enzymes can be expressed, purified, and their catalytic efficiency in the synthesis of this compound can be experimentally determined. This iterative cycle of computational design and experimental verification can accelerate the development of highly efficient biocatalysts.
Table 3: Integrated Computational and Experimental Methodologies
| Methodology | Description | Application in this compound Research |
|---|---|---|
| Computational Enzyme Design | In-silico modeling and modification of enzyme active sites. | Designing mutant enzymes with improved catalytic efficiency for cefaclor synthesis. nih.govresearchgate.net |
| Molecular Docking | Simulating the binding of substrates (7-ACCA, activated D-phenylglycine) to the enzyme's active site. | Predicting favorable binding orientations and identifying key interactions. |
| Site-Directed Mutagenesis | Experimental technique to introduce specific mutations into an enzyme's genetic code. | Creating the computationally designed enzyme variants for experimental testing. |
Biocatalytic Innovations for Sustainable this compound Production and Analogue Development
Biocatalysis is at the heart of sustainable production strategies for this compound. Future research in this area will focus on the discovery and engineering of novel enzymes, as well as the development of innovative biocatalytic processes for the synthesis of both cefaclor and its analogues.
Enzyme engineering, including directed evolution and rational design, is a powerful tool for improving the properties of these biocatalysts. For instance, α-amino acid ester hydrolases (AEHs) are another class of enzymes with potential for cefaclor synthesis. researchgate.net Protein engineering efforts can be directed at improving the synthesis-to-hydrolysis (S/H) ratio of these enzymes, which is a critical parameter for achieving high product yields. researchgate.net
Furthermore, biocatalysis offers a versatile platform for the development of novel cephalosporin analogues. By using different acyl donors in place of D-phenylglycine, a wide range of new cephalosporin derivatives with potentially improved antibacterial activity or other desirable properties can be synthesized. For example, the enzymatic acylation of 7-aminocephalosporanic acid (7-ACA) and its derivatives with different side chains has been explored for the synthesis of other cephalosporins like cefamandole. d-nb.info
The development of multi-enzyme cascade reactions in a one-pot synthesis is another promising area of research. This approach, which has been demonstrated for the synthesis of cephalexin from D-phenylglycine nitrile, could potentially be adapted for this compound production, further streamlining the manufacturing process. nih.gov
Table 4: Biocatalytic Innovations for this compound and Analogue Production
| Innovation | Description | Enzyme(s) Involved |
|---|---|---|
| Immobilized Enzymes | Attaching enzymes to a solid support to improve stability and reusability. | Penicillin G acylase, Acylase from Arthrobacter viscosus. nih.gov |
| Enzyme Engineering | Modifying enzyme structure to enhance catalytic properties. | α-Amino acid ester hydrolases (AEHs). researchgate.net |
| Analogue Synthesis | Using different acyl donors to create novel cephalosporin derivatives. | Cephalosporin-acid synthetase. d-nb.info |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for D-Phenylglycyl Cefaclor, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling D-α-phenylglycine derivatives (e.g., acid chloride intermediates) to the cefaclor nucleus. Reaction parameters such as pH (6.5–7.5), temperature (0–5°C for acid chloride formation), and solvent polarity (acetonitrile/water mixtures) significantly impact yield and stereochemical purity. Post-synthesis purification via preparative HPLC with C18 columns and trifluoroacetic acid mobile phases is recommended to isolate the target compound from byproducts like diastereomers or hydrolyzed intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound and distinguishing it from structural analogs?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight (e.g., m/z 423.9 for the protonated ion) and detect trace impurities (e.g., EP Impurity C, m/z 386.8) .
- NMR Spectroscopy : ¹H-NMR signals at δ 5.1 (C-6 H) and δ 3.6 (C-7α H) distinguish the D-phenylglycyl side chain from other cefaclor derivatives.
- Circular Dichroism (CD) : Validates the D-configuration of the phenylglycyl moiety, critical for antibacterial activity .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies under varying pH (2.0–8.0) at 40°C. Monitor degradation via UV-Vis spectroscopy (λmax 265 nm) and HPLC. Degradation follows first-order kinetics, with maximum stability observed at pH 5.0–6.0. Acidic conditions (pH < 4) promote β-lactam ring hydrolysis, while alkaline conditions (pH > 7) increase epimerization risks .
Advanced Research Questions
Q. What experimental designs are appropriate for comparing the pharmacokinetic (PK) profiles of this compound and unmodified cefaclor?
- Methodological Answer :
- In Vivo Models : Administer equimolar doses to Sprague-Dawley rats (n=6/group) and collect plasma samples at 0.25, 0.5, 1, 2, 4, and 6 hours post-dose.
- PK Parameters : Calculate bioavailability (F), clearance (CL), and half-life (t½) using non-compartmental analysis (NCA). Compare results to literature values for cefaclor (F ≈ 80%, CL = 328 mL/min, t½ = 0.6 h) .
- Statistical Analysis : Use one-way ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) between groups .
Q. How can researchers resolve contradictions in reported MIC values for this compound against β-lactamase-producing pathogens?
- Methodological Answer :
- Standardize Testing : Follow CLSI guidelines using Mueller-Hinton agar, 1–5 × 10<sup>5</sup> CFU/mL inoculum, and β-lactamase inhibitors (e.g., clavulanic acid) to isolate compound-specific activity.
- Data Normalization : Report MICs relative to control strains (e.g., ATCC 25922 for E. coli) and account for inter-laboratory variability using Z-score analysis .
Q. What strategies mitigate interference from cefaclor impurities (e.g., EP Impurity C) during quantification of this compound in biological matrices?
- Methodological Answer :
- Chromatographic Optimization : Use a gradient elution (5%→95% acetonitrile in 0.1% formic acid) on a UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) to resolve this compound (RT 4.2 min) from EP Impurity C (RT 3.8 min).
- Validation : Assess specificity, linearity (1–100 µg/mL, R<sup>2</sup> > 0.99), and recovery (>90%) per ICH Q2(R1) guidelines .
Methodological Considerations
- Research Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, comparative PK studies must justify animal use per institutional ethics guidelines .
- Literature Review : Use Boolean search strings in PubMed/Google Scholar (e.g., "(this compound) AND (synthesis OR pharmacokinetics)") to identify gaps and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
